Chemical properties of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Chemical properties of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Topic: Chemical Properties of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Privileged "Dual-Vector" Scaffold for Kinase Inhibitor Design
Executive Summary
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a high-value heterocyclic intermediate employed primarily in the discovery of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR, EGFR, VEGFR).
Functioning as a bioisostere of quinazoline and purine , this scaffold offers two distinct vectors for chemical elaboration:
-
The C4-Piperazine Moiety: A solubilizing group that projects into the solvent-exposed region of the kinase binding pocket, offering a nucleophilic handle (secondary amine) for pharmacokinetic (PK) optimization.
-
The C6-Bromine Handle: An electrophilic site on the thiophene ring positioned to access the hydrophobic selectivity pocket (Gatekeeper/Back-pocket) via palladium-catalyzed cross-coupling.
This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this scaffold, providing a roadmap for its utilization in medicinal chemistry campaigns.
Physicochemical Profile & Structural Analysis[1][2][3]
The molecule combines a lipophilic fused heteroaromatic core with a polar, ionizable piperazine tail. This balance is critical for drug-likeness, allowing the core to penetrate hydrophobic binding clefts while maintaining aqueous solubility.
Calculated Properties (In Silico)
Data based on consensus algorithms for the free base form.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₂BrN₄S | Core composition.[1][2] |
| Molecular Weight | ~299.2 g/mol | Leaves room for elaboration (Rule of 5 compliant). |
| cLogP | 1.8 – 2.2 | Moderate lipophilicity; suitable for cell permeability. |
| TPSA | ~55 Ų | Good oral bioavailability potential (<140 Ų). |
| pKa (Piperazine N) | ~9.8 | Protonated at physiological pH (7.4), enhancing solubility. |
| pKa (Pyridine N) | ~2.5 | Unlikely to be protonated; serves as H-bond acceptor in hinge region. |
| H-Bond Donors | 1 (NH) | Piperazine NH. |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens (N1, N3), Piperazine nitrogens. |
Electronic Distribution[6]
-
Thiophene Ring (Electron Rich): The sulfur atom donates electron density, making the C6 position susceptible to electrophilic halogenation (if not pre-functionalized) but also activating the C-Br bond for oxidative addition with Pd(0).
-
Pyrimidine Ring (Electron Deficient): The N1 and N3 atoms pull density, facilitating Nucleophilic Aromatic Substitution (SnAr) at the C4 position during synthesis.
Synthetic Routes & Process Chemistry
The synthesis of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically follows a convergent linear sequence starting from 2-aminothiophene derivatives.
Primary Synthetic Workflow
The most robust route proceeds via the Gewald Reaction product (2-aminothiophene-3-carboxylate), followed by cyclization, chlorination, and amine displacement.
Step-by-Step Protocol:
-
Cyclization: Reflux 2-amino-3-(methoxycarbonyl)thiophene with formamide or formamidine acetate to yield thieno[2,3-d]pyrimidin-4(3H)-one .
-
Bromination: Electrophilic bromination using Bromine (
) or N-Bromosuccinimide (NBS) in acetic acid targets the C6 position of the thiophene ring.-
Note: If the starting thiophene was already brominated, this step is skipped.
-
-
Chlorination (Activation): Treatment of the 4-one intermediate with Phosphorus Oxychloride (
) (neat or in toluene) at reflux converts the tautomerizable amide oxygen into a good leaving group (chloride), yielding 6-bromo-4-chlorothieno[2,3-d]pyrimidine . -
SnAr Displacement: Reaction with excess piperazine (3–5 equivalents) in ethanol, DMF, or dioxane at ambient temperature or mild heat (
) displaces the chloride.-
Critical Control: Excess piperazine prevents the formation of the bis-substituted dimer.
-
Visualization of Synthesis
The following diagram illustrates the critical intermediates and reagents.
Caption: Linear synthesis of the target scaffold. The 4-chloro intermediate (yellow) is the critical divergence point.
Reactivity & Functionalization (The "Dual-Vector" Strategy)
This scaffold allows medicinal chemists to independently optimize two regions of the molecule.
Vector A: The Piperazine Nitrogen (Solvent Front)
The secondary amine of the piperazine is a robust nucleophile. It is typically modified to adjust ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides (common in kinase inhibitors to pick up H-bonds).
-
Reductive Amination: Reaction with aldehydes/ketones to form tertiary amines.
Vector B: The C6-Bromine (Selectivity Pocket)
The C-Br bond on the electron-rich thiophene ring is highly reactive toward Palladium(0) oxidative addition. This vector is used to extend the molecule deep into the kinase hydrophobic pocket.
-
Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids. This is the most common transformation to install the "tail" of the inhibitor.
-
Sonogashira Coupling: Coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Displacement of Br with amines (less common due to competing reactivity if the piperazine is not protected, but possible).
Reactivity Workflow Diagram
This diagram maps the divergent chemical space accessible from the core scaffold.
Caption: Divergent synthesis map. Blue paths modify the solvent-exposed tail; Red paths target the hydrophobic pocket.
Experimental Protocol: Suzuki Coupling at C6
As the most critical step for generating SAR libraries, the Suzuki coupling protocol requires careful control of catalyst and base to prevent dehalogenation or poisoning by the free amine.
Objective: Couple 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine with Phenylboronic acid.
-
Reagents:
-
Scaffold (1.0 eq)
-
Aryl Boronic Acid (1.2 – 1.5 eq)
-
Catalyst:
(5 mol%) is preferred for its stability and efficiency with heteroaryl halides. -
Base:
(2M aqueous solution, 3.0 eq) or (solid). -
Solvent: 1,4-Dioxane or DME (degassed).
-
-
Procedure:
-
Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat to
(oil bath) for 4–12 hours OR Microwave irradiation at for 30 minutes. -
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). The free piperazine may streak; adding 1%
or to the eluent is recommended.
-
Troubleshooting:
-
Low Yield? The free secondary amine of the piperazine can coordinate to Pd. Solution: Use the N-Boc protected piperazine analogue for the coupling, then deprotect (TFA/DCM) in the final step.
References
-
Synthesis of Thienopyrimidine Scaffolds
- Title: Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
- Source: ResearchGate / Synthetic Communic
-
URL:
-
Medicinal Chemistry Applications (Kinase Inhibition)
-
Structure-Activity Relationships (SAR)
- Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.
-
Source: Bioorganic Chemistry (PubMed).[4]
-
URL:
-
General Chemical Properties
Sources
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine | C10H12N4S | CID 16768198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine | C10H12N4S | CID 2760428 - PubChem [pubchem.ncbi.nlm.nih.gov]
